molecular formula C9H5F2NO4 B12884506 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid

2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid

Cat. No.: B12884506
M. Wt: 229.14 g/mol
InChI Key: HCKIRNKUYJDION-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Benzoxazole Core: : The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. For instance, 2-aminophenol can react with 4-fluorobenzoic acid under acidic conditions to form the benzoxazole ring.

  • Introduction of the Difluoromethoxy Group: : The difluoromethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzoxazole intermediate with a difluoromethylating agent such as difluoromethyl ether in the presence of a base like potassium carbonate.

  • Carboxylation: : The final step involves carboxylation of the benzoxazole derivative to introduce the carboxylic acid group at the 4-position. This can be achieved through a reaction with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of difluoromethoxy-substituted benzoxazole derivatives.

  • Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.

  • Substitution: : The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Difluoromethoxy-substituted benzoxazole derivatives.

    Reduction: Alcohol or aldehyde derivatives of the benzoxazole compound.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structural similarity to nucleic bases allows it to interact with biological receptors, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid
  • 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
  • 4-Oxazolecarboxylic acid

Comparison

Compared to similar compounds, 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and stability, potentially increasing its efficacy in biological systems. Additionally, the carboxylic acid group at the 4-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C9H5F2NO4/c10-8(11)16-9-12-6-4(7(13)14)2-1-3-5(6)15-9/h1-3,8H,(H,13,14)

InChI Key

HCKIRNKUYJDION-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C(=O)O

Origin of Product

United States

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